molecular formula C10H17Br B13190209 (2-Bromo-1-cyclopropylethyl)cyclopentane

(2-Bromo-1-cyclopropylethyl)cyclopentane

Cat. No.: B13190209
M. Wt: 217.15 g/mol
InChI Key: KVIMZDBQHUFUBW-UHFFFAOYSA-N
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Description

(2-Bromo-1-cyclopropylethyl)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom attached to a cyclopropyl group, which is further connected to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-cyclopropylethyl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of cyclopentane with a brominated cyclopropyl derivative. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the cyclopentane and facilitate the nucleophilic substitution reaction with the brominated cyclopropyl compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of transition metal catalysts in a controlled environment can improve the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-cyclopropylethyl)cyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Cyclopropylethylcyclopentanol.

    Oxidation: Cyclopropylethylcyclopentanone or cyclopropylethylcyclopentanoic acid.

    Reduction: Cyclopropylcyclopentane.

Scientific Research Applications

(2-Bromo-1-cyclopropylethyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromo-1-cyclopropylethyl)cyclopentane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other compounds. The cyclopentane ring provides a stable framework that can influence the overall stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-1-cyclopropylethyl)cyclopentane is unique due to the presence of both a bromine atom and a cyclopropyl group attached to a cyclopentane ring. This combination of structural features imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

(2-bromo-1-cyclopropylethyl)cyclopentane

InChI

InChI=1S/C10H17Br/c11-7-10(9-5-6-9)8-3-1-2-4-8/h8-10H,1-7H2

InChI Key

KVIMZDBQHUFUBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CBr)C2CC2

Origin of Product

United States

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